1-Benzylcyclodecan-1-ol
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Overview
Description
1-Benzylcyclodecan-1-ol is an organic compound characterized by a cyclodecane ring substituted with a benzyl group and a hydroxyl group at the first carbon position. This compound is notable for its unique structure, which combines the stability of a cycloalkane with the reactivity of a benzyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylcyclodecan-1-ol can be synthesized through various methods. One common approach involves the alkylation of cyclodecanone with benzyl chloride in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically include:
Reagents: Benzyl chloride, cyclodecanone, base (e.g., sodium hydroxide), reducing agent (e.g., sodium borohydride).
Conditions: The alkylation reaction is usually carried out at elevated temperatures, while the reduction step is performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylcyclodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), catalysts (e.g., Lewis acids).
Major Products:
Oxidation: Benzylcyclodecanone, benzylcyclodecanoic acid.
Reduction: Cyclodecane.
Substitution: Benzyl halides, benzyl nitrates.
Scientific Research Applications
1-Benzylcyclodecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzylcyclodecan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Pathways: The compound may modulate enzymatic activity, alter membrane permeability, and affect signal transduction pathways.
Comparison with Similar Compounds
1-Benzylcyclodecan-1-ol can be compared with other similar compounds, such as:
Cyclodecanol: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl alcohol: Lacks the cyclodecane ring, leading to different physical and chemical properties.
Cyclodecanone: The ketone analog of this compound, with distinct reactivity and uses.
Properties
CAS No. |
113845-62-8 |
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Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-benzylcyclodecan-1-ol |
InChI |
InChI=1S/C17H26O/c18-17(15-16-11-7-6-8-12-16)13-9-4-2-1-3-5-10-14-17/h6-8,11-12,18H,1-5,9-10,13-15H2 |
InChI Key |
GMQQSXDWTIGABE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCCC1)(CC2=CC=CC=C2)O |
Origin of Product |
United States |
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